![molecular formula C12H20N2O4 B14765804 Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B14765804.png)
Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[45]decan-3-yl)propanoate is a complex organic compound featuring a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The process involves several steps, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is facilitated by the compound’s spirocyclic structure, which allows for unique binding conformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Shares the spirocyclic core but lacks the amino and ester functionalities.
Tropane alkaloids: Feature a similar bicyclic structure but differ in functional groups and biological activity.
Uniqueness
Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate is unique due to its combination of a spirocyclic core with amino and ester functionalities. This combination imparts distinct chemical properties and potential bioactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H20N2O4 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate |
InChI |
InChI=1S/C12H20N2O4/c1-17-11(16)9(13)6-8-7-12(14-10(8)15)2-4-18-5-3-12/h8-9H,2-7,13H2,1H3,(H,14,15) |
Clé InChI |
RPNYOGYFZRHTRR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1CC2(CCOCC2)NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



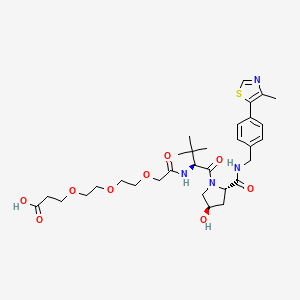
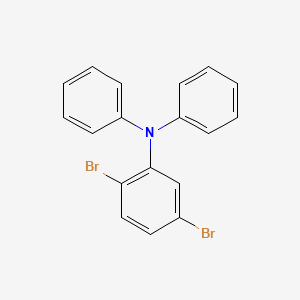
![1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione](/img/structure/B14765732.png)

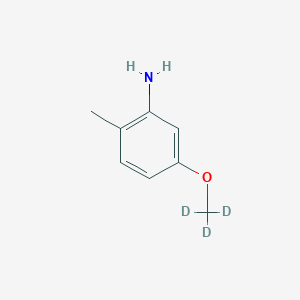
![[3-Bromo-4-(oxolan-3-yloxy)phenyl]methanamine](/img/structure/B14765749.png)

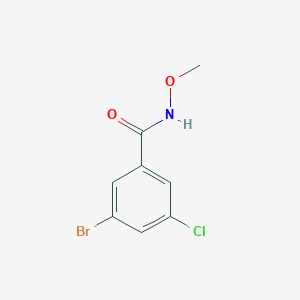
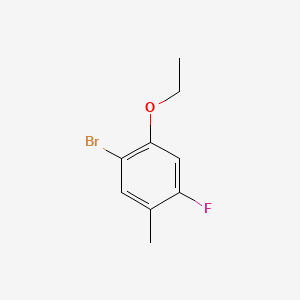
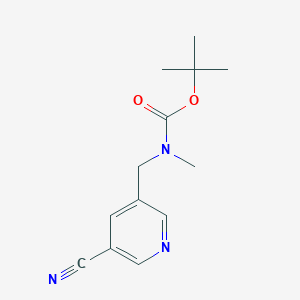

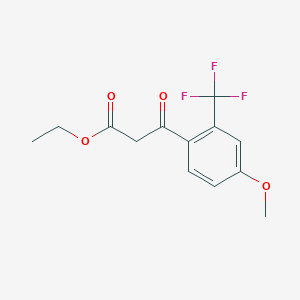
![[(1R)-1-(2-furanyl)ethyl]-[(1R)-1-phenylbut-3-enyl]ammonium](/img/structure/B14765802.png)
